Oxyberberine

Descripción general

Descripción

La oxyberberina es un alcaloide natural que se encuentra en la planta medicinal Tinospora cordifolia. Es un derivado de la berberina, que es conocida por sus diversas propiedades farmacológicas. La oxyberberina ha ganado atención por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La oxyberberina se puede sintetizar a partir de la berberina mediante una reacción de oxidación. Esta transformación está facilitada por la microbiota intestinal, que convierte la berberina en oxyberberina in vitro e in vivo . La reacción de oxidación generalmente implica el uso de agentes oxidantes en condiciones controladas para lograr el producto deseado.

Métodos de producción industrial

La producción industrial de oxyberberina implica la extracción de berberina de fuentes naturales, seguida de su conversión a oxyberberina mediante oxidación química. El proceso de extracción incluye métodos como la cromatografía en capa fina, la cromatografía líquida de alta resolución y la espectrometría de masas para aislar y purificar la berberina . El paso de oxidación posterior se lleva a cabo utilizando agentes oxidantes apropiados para obtener oxyberberina en grandes cantidades.

Análisis De Reacciones Químicas

Tipos de reacciones

La oxyberberina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. La reacción de oxidación es particularmente significativa ya que convierte la berberina en oxyberberina .

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio se utilizan en condiciones controladas para lograr la oxidación de la berberina a oxyberberina.

Reducción: Los agentes reductores como el borohidruro de sodio se pueden utilizar para reducir la oxyberberina a su forma reducida correspondiente.

Sustitución: Las reacciones de sustitución se pueden llevar a cabo utilizando nucleófilos apropiados en condiciones adecuadas para introducir diferentes grupos funcionales en la molécula de oxyberberina.

Principales productos formados

El principal producto formado a partir de la oxidación de la berberina es la oxyberberina. Otros productos pueden incluir varios derivados dependiendo de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Oxyberberine has demonstrated significant anti-inflammatory effects, particularly in models of acute lung injury induced by lipopolysaccharides (LPS). Research indicates that this compound can alleviate LPS-induced inflammation through several mechanisms:

- Mitophagy Inhibition : this compound inhibits Parkin-mediated mitophagy, which is critical in the inflammatory response. In vitro studies using A549 cells (human lung epithelial cells) showed decreased levels of mitochondrial proteins and reduced inflammation markers when treated with this compound .

- Reduction of Lung Injury : In vivo studies on mice revealed that this compound significantly reduced lung pathological injury and edema. The treatment led to a decrease in the lung wet/dry ratio and total protein levels in bronchoalveolar lavage fluid (BALF), indicating reduced inflammation and edema .

Table 1: Effects of this compound on LPS-Induced Inflammation

| Parameter | Control Group | LPS Group | This compound Group |

|---|---|---|---|

| Lung Wet/Dry Ratio | Baseline | Increased | Decreased |

| Total Protein in BALF (mg/ml) | Baseline | Elevated | Significantly Reduced |

| Neutrophil Count in BALF | Baseline | Increased | Significantly Reduced |

| TNF-α Levels (pg/ml) | Baseline | Elevated | Significantly Reduced |

Antidiabetic Effects

This compound has also been studied for its potential antidiabetic properties. Similar to berberine, it is believed to improve glucose metabolism and insulin sensitivity:

- Glucose Regulation : Studies suggest that this compound may help reduce blood glucose levels and enhance insulin secretion, thereby improving glucose tolerance .

- Mechanistic Insights : In diabetic models, this compound has been shown to modulate pathways related to glucose metabolism, potentially offering therapeutic benefits for diabetes management .

Gastrointestinal Health

Recent findings indicate that this compound may play a role in maintaining intestinal barrier integrity:

- Intestinal Barrier Protection : Research has shown that this compound alleviates LPS-induced intestinal barrier disruption and inflammation, suggesting its potential use in gastrointestinal disorders .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications:

- Absorption Studies : Investigations into the absorption characteristics of this compound reveal that it may be more bioavailable than its parent compound, berberine. This enhanced absorption could lead to improved efficacy in clinical settings .

Case Study 1: Acute Lung Injury Model

A study conducted on mice demonstrated that pretreatment with this compound significantly mitigated LPS-induced lung injury by reducing neutrophil infiltration and pro-inflammatory cytokines such as TNF-α and IL-1β. Histological assessments confirmed the protective effects of this compound on lung tissue integrity .

Case Study 2: Diabetes Management

In diabetic KK-Ay mice, administration of this compound resulted in a marked decrease in fasting blood glucose levels and improved glucose tolerance tests. This suggests potential applications for this compound in managing diabetes-related hyperglycemia .

Mecanismo De Acción

La oxyberberina ejerce sus efectos a través de varios objetivos y vías moleculares. Regula las vías de señalización PI3K/Akt y Nrf2, que están involucradas en procesos celulares como el metabolismo de la glucosa y la respuesta al estrés oxidativo . Al modular estas vías, la oxyberberina exhibe efectos hipoglucémicos y antioxidantes, convirtiéndola en un posible agente terapéutico para la diabetes y otros trastornos metabólicos.

Comparación Con Compuestos Similares

La oxyberberina es similar a otros alcaloides de isoquinolina como la berberina, la palmatina y la jatrorrizina. tiene propiedades únicas que la distinguen de estos compuestos:

Actividad Biológica

Oxyberberine (OBB) is a significant metabolite of berberine (BBR), a natural isoquinoline alkaloid derived primarily from plants such as Berberis species. OBB has garnered attention due to its enhanced biological activities compared to its parent compound, particularly in the realms of anti-cancer, anti-diabetic, and anti-inflammatory effects. This article delves into the biological activity of OBB, supported by research findings, data tables, and case studies.

1. Overview of this compound

Chemical Structure and Properties

this compound is characterized by its oxidized form of berberine, which improves its lipophilicity and bioavailability. This property allows for better absorption through biological membranes, enhancing its therapeutic potential .

2. Anticancer Activity

OBB exhibits promising anticancer properties across various cancer types. Research indicates that it can sensitize liver cancer cells to sorafenib, a common chemotherapeutic agent, by inhibiting several key signaling pathways.

- Inhibition of NOTCH1 Activation : OBB reduces the activation of NOTCH1, a pathway often implicated in cancer progression.

- Suppression of USP7 Transcription : This leads to increased degradation of c-Myc, a critical oncogene .

- Cell Viability Reduction : In vitro studies show that OBB significantly decreases cell proliferation in human cancer cell lines such as HepG2 and SK-Hep-1 with an IC50 value of 34.26 μM .

Data Table: Anticancer Effects of this compound

| Cancer Type | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Liver Cancer | HepG2 | 34.26 | Inhibition of NOTCH1 and USP7 |

| Lung Cancer | SK-Hep-1 | 34.26 | Induction of apoptosis |

| Colon Cancer | HT-29 | TBD | Suppression of proliferation |

3. Anti-Diabetic Effects

This compound has been shown to exert superior anti-diabetic effects compared to berberine itself. Studies indicate that it significantly lowers blood glucose levels and protects pancreatic β-cells.

- Activation of Nrf2 Signaling Pathway : OBB enhances the expression of Nrf2, which plays a crucial role in cellular antioxidant defense.

- Promotion of PI3K/Akt Pathway : This pathway is vital for insulin signaling and glucose metabolism .

Case Study: Anti-Diabetic Efficacy

In a study involving STZ-induced diabetic rats:

- Treatment with OBB resulted in:

- Decreased blood glucose levels.

- Amelioration of pancreatic damage.

- Reduction in oxidative stress markers.

4. Anti-Inflammatory Properties

OBB demonstrates significant anti-inflammatory effects, particularly in conditions like acute lung injury (ALI). It inhibits inflammation induced by lipopolysaccharides (LPS) through various mechanisms.

- Inhibition of Pro-inflammatory Cytokines : OBB reduces levels of IL-1β and IL-6 in lung tissues.

- Mitophagy Regulation : It modulates Parkin-mediated mitophagy, contributing to reduced inflammation .

Data Table: Anti-Inflammatory Effects

| Condition | Model | Outcome |

|---|---|---|

| Acute Lung Injury | Mouse Model | Reduced lung edema and neutrophil accumulation |

| Inflammatory Bowel Disease | Rat Model | Decreased levels of inflammatory cytokines |

5. Conclusion

This compound stands out as a potent bioactive compound with diverse therapeutic applications. Its enhanced properties over berberine make it a candidate for further clinical development, especially in oncology and metabolic disorders. Future research should focus on elucidating its mechanisms more comprehensively and exploring its potential in combination therapies.

Propiedades

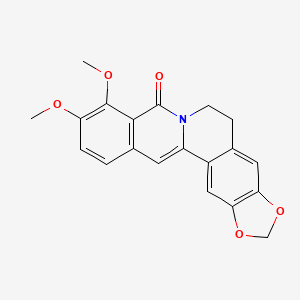

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,7-9H,5-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYQCBCBTQWPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203389 | |

| Record name | Oxyberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-21-3 | |

| Record name | Oxyberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyberberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyberberine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-OXYBERBERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A04YKB3FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.